molecular formula C9H8O2 B191007 Dihydrocoumarin CAS No. 119-84-6

Dihydrocoumarin

Cat. No. B191007
CAS RN: 119-84-6
M. Wt: 148.16 g/mol
InChI Key: VMUXSMXIQBNMGZ-UHFFFAOYSA-N
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Patent
US04452801

Procedure details

Coumarin (30 g, 0.205 moles) is reduced on the Parr apparatus in 200 ml ethyl acetate with 1 g platinum oxide at 40 psi. When the uptake ceased (ca. 1 hr.) the catalyst is removed by filtration and the filtrate evaporated to give a quantitate yield of dihydrocoumarin.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]1=[O:3]>C(OCC)(=O)C.[Pt]=O>[CH:8]1[CH:9]=[CH:10][C:11]2[O:1][C:2](=[O:3])[CH2:4][CH2:5][C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O1C(=O)C=CC2=CC=CC=C12
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(ca. 1 hr.)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC2=C(C1)CCC(=O)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.